

# Structure and functional groups of 4-(4-lodophenyl)-4-oxobutanoic acid

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Compound of Interest

4-(4-lodo-phenyl)-4-oxo-butyric
acid

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## In-Depth Technical Guide: 4-(4-Iodophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-(4-lodophenyl)-4-oxobutanoic acid, a molecule with significant potential in medicinal chemistry and drug development. This document details its chemical structure, functional groups, and predicted physicochemical and spectroscopic properties. A detailed experimental protocol for its synthesis and purification is provided, alongside a discussion of its potential applications in targeting cellular signaling pathways.

Disclaimer: Specific experimental data for 4-(4-lodophenyl)-4-oxobutanoic acid is limited in publicly accessible databases. The information presented herein is based on established chemical principles and extrapolated from data on structurally analogous compounds. This includes predicted spectroscopic data and a generalized experimental protocol that may require optimization.

### **Molecular Structure and Functional Groups**

4-(4-Iodophenyl)-4-oxobutanoic acid is a multifunctional organic compound featuring three key functional groups that dictate its chemical behavior and potential biological activity: a para-



substituted iodophenyl ring, a ketone, and a carboxylic acid.

- Iodophenyl Group: The iodine atom attached to the phenyl ring is a key feature. As a heavy halogen, it significantly increases the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding. The iodine atom also provides a convenient site for radiolabeling with isotopes such as <sup>123</sup>I, or <sup>131</sup>I, making it a candidate for developing radiopharmaceuticals for imaging or therapeutic purposes.
- Ketone Group: The carbonyl (C=O) group within the aliphatic chain introduces polarity and acts as a hydrogen bond acceptor. This functional group can be a key interaction point with biological targets and influences the molecule's overall conformation.
- Carboxylic Acid Group: This functional group confers acidic properties to the molecule, allowing it to form salts, esters, or amides. As a strong hydrogen bond donor and acceptor, it plays a crucial role in determining the compound's solubility in aqueous and organic media and its ability to interact with biological macromolecules.

Caption: Chemical structure of 4-(4-lodophenyl)-4-oxobutanoic acid with its main functional groups highlighted.

## **Physicochemical Properties**

The physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid are essential for its application in research and development. The following table provides a summary of its key properties, which are largely predicted based on its structure.



Property	Value	Source/Method	
Molecular Formula	C10H9IO3	Calculation	
Molecular Weight	304.08 g/mol [1]	Calculation	
Appearance	Predicted to be a white to off- white crystalline solid	Analogy	
Melting Point	Predicted to be in the range of 140-150 °C	Analogy	
Solubility	Predicted to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water[1]	Analogy	
рКа	Estimated to be around 4.5 for the carboxylic acid group	Analogy	
LogP	Predicted to be approximately 2.2[2]	Calculation	

## Experimental Protocols Synthesis via Friedel-Crafts Acylation

The synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid can be achieved through a Friedel-Crafts acylation of iodobenzene with succinic anhydride. The following is a detailed protocol based on established methods for similar reactions.

#### Materials and Equipment:

- Iodobenzene (reagent grade)
- Succinic anhydride (≥99%)
- Anhydrous aluminum chloride (AlCl₃, ≥99%)
- Nitrobenzene (anhydrous, ≥99%)



- Dichloromethane (DCM, HPLC grade)
- 5 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethanol (absolute)
- Deionized water
- Three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer
- Ice-water bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filtration flask
- Melting point apparatus

#### Procedure:

- Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
- In the flask, add iodobenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents).
- Add anhydrous nitrobenzene as the solvent.
- Cool the mixture to 0-5 °C using an ice-water bath.



- Slowly and portion-wise, add anhydrous aluminum chloride (2.5 equivalents) to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
- After the complete addition of AlCl<sub>3</sub>, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by recrystallization from an ethanol/water mixture to yield the final product.

Caption: General workflow for the synthesis and purification of 4-(4-lodophenyl)-4-oxobutanoic acid.

### **Spectroscopic Data (Predicted)**

The following tables summarize the predicted spectroscopic data for 4-(4-lodophenyl)-4-oxobutanoic acid based on the analysis of its functional groups and comparison with similar structures.

### <sup>1</sup>H NMR Spectroscopy (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	-COOH
7.90	d, J = 8.5 Hz	2H	Ar-H (ortho to C=O)
7.75	d, J = 8.5 Hz	2H	Ar-H (ortho to I)
3.30	t, J = 6.5 Hz	2H	-COCH <sub>2</sub> -
2.85	t, J = 6.5 Hz	2H	-CH₂COOH

<sup>13</sup>C NMR Spectroscopy (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~198.5	C=O (Ketone)
~178.0	C=O (Carboxylic Acid)
~138.0	Ar-C (ipso to C=O)
~131.0	Ar-CH (ortho to I)
~129.5	Ar-CH (ortho to C=O)
~101.5	Ar-C (ipso to I)
~33.5	-COCH <sub>2</sub> -
~28.0	-CH₂COOH

## **Infrared (IR) Spectroscopy**



Wavenumber (cm⁻¹)	Vibrational Mode	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1710	C=O stretch	Carboxylic Acid
~1685	C=O stretch	Ketone
~1580	C=C stretch	Aromatic Ring
~1280, ~930	O-H bend	Carboxylic Acid
~830	C-H out-of-plane bend	para-substituted Aromatic

Mass Spectrometry (Electron Ionization - EI)

m/z Value	Proposed Fragment
304	[M] <sup>+</sup>
287	[M - OH]+
259	[M - COOH]+
203	[I-C <sub>6</sub> H <sub>4</sub> -CO] <sup>+</sup>
127	[1]+
76	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Potential Applications in Drug Development and Signaling Pathways

The unique structural features of 4-(4-lodophenyl)-4-oxobutanoic acid make it an interesting candidate for various applications in drug discovery. The presence of the iodophenyl group is particularly advantageous for the development of targeted therapies and diagnostic agents.

#### Potential Roles:

• Enzyme Inhibitors: The carboxylic acid and ketone functionalities can interact with the active sites of various enzymes, potentially leading to their inhibition.



- Molecular Probes: The iodine atom can be replaced with a radioisotope, allowing the
  molecule to be used as a probe in single-photon emission computed tomography (SPECT)
  or positron emission tomography (PET) imaging to study biological processes in vivo.
- Scaffold for Drug Design: This molecule can serve as a starting point or a scaffold for the synthesis of more complex molecules with tailored biological activities.

Hypothetical Signaling Pathway Interaction: Given its structure, 4-(4-Iodophenyl)-4-oxobutanoic acid could potentially modulate signaling pathways involved in cell proliferation and survival. For instance, it could be investigated as an inhibitor of enzymes within the PI3K/Akt/mTOR or MAPK/ERK pathways, which are often dysregulated in cancer and other diseases. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a signaling cascade.

Caption: Hypothetical mechanism of action via inhibition of a kinase in a cellular signaling pathway.

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